![molecular formula C27H26N2O5S B2870861 ethyl 4-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate CAS No. 863004-58-4](/img/structure/B2870861.png)

ethyl 4-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

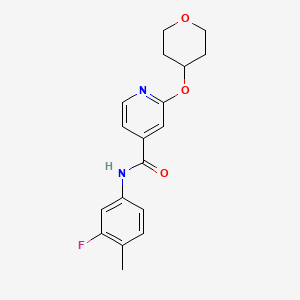

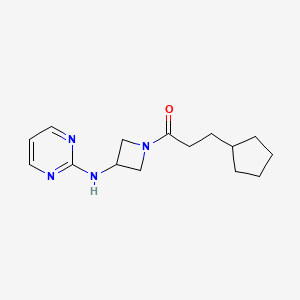

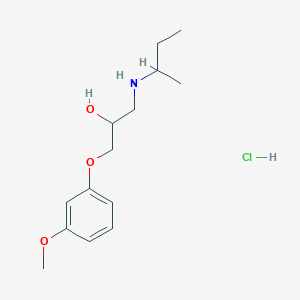

The compound is a complex organic molecule with several functional groups. It contains a benzo[b][1,4]thiazepin ring, which is a seven-membered ring with a sulfur and a nitrogen atom. This ring is fused to a benzene ring. The molecule also contains an acetamido group and a methoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[b][1,4]thiazepin ring would likely impart rigidity to the molecule, while the acetamido and methoxy groups could participate in various interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzo[b][1,4]thiazepin ring might undergo reactions typical of aromatic compounds, while the acetamido and methoxy groups could be involved in various substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamido and methoxy groups could affect its solubility, while the aromatic ring could influence its stability .Wissenschaftliche Forschungsanwendungen

Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

This compound and its complexes with Pt 2+, Pd 2+, Ni 2+, Ir 3+, Rh 3+, and Zn 2+ have been theoretically studied for their OLED and OSC properties . Complexation with selected metal ions improves hole and electron transfer rates, making them better precursors in the electronic industry .

Charge Transport

The charge transport in this compound can be tuned for better performance through complexation with transition metals such as Pt 2+ . The hole transport rate of Pt [EMAB] 2, is found to be 44 times greater than that of [EMAB], whereas electron transport rate of Pt [EMAB] 2, is 4 times that of EMAB .

Energy Gap Reduction

The energy gap of this compound reduced significantly upon complexation from 2.904 eV to 0.56 eV in [Rh (EMAB) 2] + and to a lesser extent in the other complexes . This makes these species good electron donors to PCBM .

Open Circuit Voltage

The open circuit voltage, VOC, of the compounds ranged between 0.705 × 10 −19 V and 6.617 × 10 −19 V, values that are good enough for practical usage in OSC applications .

UV-Visible Absorption Spectra

The UV-visible absorption spectra revealed absorption maxima well below 900 nm in all compounds, vital in the efficient functioning of solar cells .

Crystal and Molecular Structure Studies

The crystal and molecular structures of similar compounds have been reported and confirmed by single crystal X-ray diffraction data . This could potentially apply to the compound as well.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-3-34-27(32)19-8-12-20(13-9-19)28-25(30)17-29-22-6-4-5-7-23(22)35-24(16-26(29)31)18-10-14-21(33-2)15-11-18/h4-15,24H,3,16-17H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJZRVNFKIEECF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2870785.png)

![8-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2870788.png)

![N-(1-cyanocycloheptyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2870792.png)

![3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2870795.png)

![1-Iodo-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2870798.png)